![molecular formula C10H13BrClNO B2844354 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1955494-70-8](/img/structure/B2844354.png)
5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . In recent years, research has been directed towards the synthesis of C(1)-substituted derivatives of THIQ, as they can act as precursors for various alkaloids displaying multifarious biological activities .Chemical Reactions Analysis
The chemical reactions involving THIQ derivatives often involve multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Scientific Research Applications
Chemical Synthesis and Isolation
Compounds similar to 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride have been synthesized and isolated from various sources. For instance, brominated tetrahydroisoquinolines have been isolated from the red alga Rhodomela confervoides and synthesized for further research. These compounds are valuable for their potential in chemical studies and pharmaceutical applications (Ma et al., 2007).
Synthetic Methodology Development
Research has also focused on developing convenient synthesis methods for tetrahydroisoquinoline compounds, which includes the synthesis of bromo-tetrahydroisoquinolines through processes such as reductive amination of Schiff's bases (Zlatoidský & Gabos, 2009).
Stereochemical Studies
The stereochemical aspects of reactions involving tetrahydroisoquinoline derivatives are significant for understanding the chemical behavior and potential applications of these compounds. Investigations into the stereochemistry during substitution reactions of certain tetrahydroisoquinoline derivatives provide insights into the structural configurations and reaction mechanisms (Sugiura et al., 1997).
Crystal Structure Analysis
Studies on the crystal structure of compounds related to 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, such as bromoisoquinolines, are crucial for understanding their physical and chemical properties. This research can guide the development of new materials and drugs (Armengol et al., 2000).
Neuroprotective Activity
Research into the neuroprotective or neurotoxic activity of tetrahydroisoquinoline compounds, including derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline, helps in understanding their potential therapeutic applications or risks in neurological conditions (Okuda et al., 2003).
Future Directions
The future directions in the research of THIQ derivatives are likely to focus on the development of novel THIQ analogs with potent biological activity, given the diverse biological activities these compounds exert against various infective pathogens and neurodegenerative disorders . Additionally, the development of new and environmentally friendly methods for the synthesis of THIQ derivatives is also a potential area of future research .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs) are key fragments of a diverse range of alkaloids and bioactive molecules . They are known to function as antineuroinflammatory agents .
Mode of Action
Thiqs are known to interact with their targets through various multicomponent reactions . These reactions often involve the isomerization of an iminium intermediate .
Biochemical Pathways
Thiqs are known to be involved in various biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Thiqs are known to display multifarious biological activities , suggesting that this compound may have similar effects.
Action Environment
It is known that the compound is stable at room temperature .
properties
IUPAC Name |
5-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10;/h2-3,12H,4-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNAYLIQZBXWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CNCCC2=C(C=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |
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